N-(4-Bromo-3-hydroxyphenyl)acetamide
Description
N-(4-Bromo-3-hydroxyphenyl)acetamide is a halogenated acetamide derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. It features a bromine atom at the para position and a hydroxyl group at the meta position on the phenyl ring, attached to an acetamide moiety. This compound is synthesized via acetylation of 4-bromo-3-hydroxyaniline using acetyl chloride, yielding a white solid with a melting point of 215.7–216.5 °C . Key spectral data include:
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
N-(4-bromo-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) |
InChI Key |
OBEPAJNIUQFIET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Substituent Positioning : The meta-hydroxyl and para-bromo configuration in the title compound optimizes antitubercular activity, whereas para-chloro or ortho-fluoro analogs prioritize physicochemical stability .
Biological Selectivity : Halogenated acetamides with electron-withdrawing groups (Br, Cl, F) show divergent activities—antitubercular vs. anticancer—based on auxiliary functional groups (e.g., sulfonyl, quinazoline) .
Structural Stability : Crystallographic data reveal that bromine and chlorine substituents increase molecular rigidity, while hydroxyl groups introduce conformational flexibility .
Preparation Methods
Bromination of 3-Hydroxyacetanilide
The most straightforward method involves brominating 3-hydroxyacetanilide using N-bromosuccinimide (NBS) in dichloromethane (DCM) under anhydrous conditions. Aluminum chloride (AlCl₃) serves as a Lewis acid to direct bromination to the para position relative to the hydroxyl group. The reaction proceeds at 0°C under nitrogen protection, achieving a yield of 78.8%.
Reaction Conditions:
-
Substrate: 3-Hydroxyacetanilide
-
Brominating Agent: NBS (1.2 equiv)
-
Catalyst: AlCl₃ (0.5 equiv)
-
Solvent: DCM
-
Temperature: 0°C
-
Atmosphere: Nitrogen
This method avoids hazardous bromine gas, but the use of AlCl₃ necessitates careful handling due to its moisture sensitivity. Purification via flash column chromatography (hexane/ethyl acetate gradient) ensures >95% purity.
Electrochemical Bromination
Setup and Mechanism
A novel electrochemical approach employs ammonium bromide (NH₄Br) as the bromine source, with diphenyl diselenide (PhSeSePh) as a redox mediator. The reaction occurs in acetonitrile (CH₃CN) using a reticulated vitreous carbon (RVC) anode and graphite cathode at a constant current of 5 mA.
Key Steps:
-
Electrolyte Composition: NH₄Br (0.1 equiv), PhSeSePh (0.1 equiv), and nBu₄NBF₄ (1.0 equiv) in CH₃CN.
-
Electrolysis: Bromide ions oxidize at the anode, generating bromine radicals that selectively substitute the acetamide’s aromatic ring.
-
Workup: Extraction with ethyl acetate and chromatography yield the product in 79%.
Advantages:
-
Avoids stoichiometric oxidants.
-
Mild conditions (room temperature, no strong acids).
Multi-Step Industrial Synthesis
Patent-Based Protocol (CN109824537A)
A five-step industrial method optimizes scalability and purity (>98%):
Step 1: Acetylation of Ortho-Aminophenol
Step 2: Methoxylation
-
Treat ortho-acetaminophenol with dimethyl carbonate and a phase-transfer catalyst at 80°C.
Step 3: Bromination
Step 4: Deprotection
Step 5: Hydrogenation
Table 1: Industrial Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature (Step 3) | 0°C | Prevents di-bromination |
| Catalyst (Step 5) | Pd/C (5 wt%) | Maximizes debromination |
| Solvent (Step 2) | Dimethyl carbonate | Enhances methoxylation |
Silver-Catalyzed Coupling Approach
AgBF₄-Mediated Reaction
A palladium-free method uses silver tetrafluoroborate (AgBF₄) and 2,4,6-trimethylbenzoic acid (TMBzOH) in 1,2-dichloroethane. This one-pot synthesis achieves 87% yield by coupling brominated intermediates with acetamide precursors.
Conditions:
-
Catalyst: AgBF₄ (12 mol%)
-
Ligand: TMBzOH (20 mol%)
-
Solvent: 1,2-Dichloroethane
-
Time: 12 hours
Mechanistic Insight:
AgBF₄ facilitates C–Br bond activation, while TMBzOH stabilizes intermediates. The reaction tolerates electron-withdrawing groups, making it versatile for derivatives.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Green Metrics |
|---|---|---|---|---|
| Traditional | 78.8% | >95% | Moderate | Low (uses AlCl₃) |
| Electrochemical | 79% | >90% | Lab-scale | High |
| Industrial Multi-Step | 85%* | >98% | High | Moderate |
| Silver-Catalyzed | 87% | >95% | Moderate | Moderate |
*Cumulative yield across steps: ~50%.
Critical Challenges and Optimization
Regioselectivity in Bromination
The hydroxyl group’s meta-directing nature complicates para-bromination. AlCl₃ in traditional methods mitigates this by coordinating to the hydroxyl oxygen, reversing directing effects.
Solvent Selection
Q & A
Q. Q1. What are the optimal synthetic routes and critical parameters for producing N-(4-Bromo-3-hydroxyphenyl)acetamide with high purity?
Methodological Answer: The synthesis typically involves acetylation of 4-bromo-3-hydroxyaniline using acetyl chloride under controlled conditions. Key parameters include:
- Reagents : Acetyl chloride as the acetylating agent, with solvents like dichloromethane or acetic anhydride .
- Reaction Conditions : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-acetylation). Stirring duration (4–6 hours) and pH control (neutral to slightly acidic) are critical for yield optimization .
- Yield : Reported yields range from 54% (direct acetylation) to higher efficiencies with catalyst-assisted methods .
Q. Q2. Which purification and characterization techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
Q. Q3. How does the bromo-hydroxy substitution pattern influence the compound’s spectroscopic properties?
Methodological Answer:
- UV-Vis : The bromine atom increases molar absorptivity, with λ ~255 nm due to aromatic π→π transitions .
- FT-IR : Stretching vibrations at 3300 cm (-OH), 1660 cm (amide C=O), and 600 cm (C-Br) .
Advanced Research Questions
Q. Q4. What experimental strategies mitigate stability issues during storage or biological assays?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation via hydrolysis or photolysis .
- In Assays : Use freshly prepared DMSO stock solutions (<10% v/v in media) to avoid precipitation or aggregation .
Q. Q5. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
Methodological Answer:
- Assay Replication : Standardize protocols (e.g., MIC for antimicrobials vs. IC for cytotoxicity) .
- Orthogonal Validation : Combine in vitro (e.g., MTT assay ) and in silico (molecular docking to target enzymes) approaches .
- Control for Redox Interference : Bromophenols may act as pro-oxidants; include ROS scavengers (e.g., NAC) to isolate target-specific effects .
Q. Q6. What structure-activity relationship (SAR) insights guide the design of this compound derivatives?
Methodological Answer:
- Bromo Substitution : Essential for antitubercular activity (MIC ~1.56 µg/mL against M. tuberculosis H37Rv) .
- Hydroxyl Group : Critical for hydrogen bonding to bacterial enoyl-ACP reductase .
- Acetamide Chain : Modifications (e.g., trifluoroethyl substitution) enhance metabolic stability but may reduce solubility .
Q. Q7. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography with immobilized derivatives to pull down protein targets .
- Metabolic Profiling : LC-MS/MS to track metabolites in liver microsomes; identify glucuronidation or sulfation pathways .
- Gene Knockdown : CRISPR/Cas9 silencing of hypothesized targets (e.g., mycobacterial enzymes) to confirm functional relevance .
Q. Q8. What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
Q. Q9. How does solvent polarity affect the compound’s solubility and crystallinity?
Methodological Answer:
- Solubility : Poor in water (<0.1 mg/mL); improves in DMSO (>50 mg/mL). Use co-solvents (e.g., PEG 400) for in vivo studies .
- Crystallinity : Ethanol/water mixtures yield monoclinic crystals (space group P2/c) suitable for X-ray diffraction .
Q. Q10. What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
